2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline

Lipophilicity Drug Design ADME

Chemoselective amine derivatization often requires a sterically protected nucleophile that remains inert until specific unmasking. This 2-(4-acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline solves that challenge by providing an ortho-substituted aniline NH₂ with markedly reduced reactivity, enabling selective functionalization at a second, less hindered amine. • Ortho-acetylpiperazine creates kinetic hindrance that facilitates sequential amine derivatization. • C-3 bromine serves as a robust handle for Suzuki-Miyaura diversification, supported by a distinctive 1:1 ⁷⁹Br/⁸¹Br isotopic pattern for MS-based metabolite tracking. • CF₃ group enhances metabolic stability vs. unsubstituted phenyl rings, while LogP ~2.72 supports CNS library design. Supplied at ≥98% purity with documentation; standard global shipping available for research-scale procurement.

Molecular Formula C13H15BrF3N3O
Molecular Weight 366.18 g/mol
Cat. No. B12837099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline
Molecular FormulaC13H15BrF3N3O
Molecular Weight366.18 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=C(C=C2Br)C(F)(F)F)N
InChIInChI=1S/C13H15BrF3N3O/c1-8(21)19-2-4-20(5-3-19)12-10(14)6-9(7-11(12)18)13(15,16)17/h6-7H,2-5,18H2,1H3
InChIKeyJELCJDVFRJAODS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline Physicochemical Profile


2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline (CAS 1980045-44-0) is a N-arylpiperazine derivative belonging to the class of halogenated aniline building blocks. Its structure features a bromine atom and a trifluoromethyl group on the aniline ring, with an N-acetylpiperazine moiety attached at the ortho position relative to the primary amine. This substitution pattern provides a unique combination of a heavy atom handle for cross-coupling chemistry and a sterically encumbered aniline nitrogen [1], potentially enabling selective derivatization strategies. The compound is commercially available with a purity of ≥98% , making it a viable candidate for medicinal chemistry and chemical biology applications.

Brominated arylpiperazine scaffold for cross-coupling diversification
Ortho-substituted aniline with steric hindrance for chemoselective reactions
High-purity building block, multi-vendor availability

Why Generic Analogs Fall Short


Substitution of 2-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline with a closely related analog is not straightforward due to quantifiable differences in key physicochemical properties. Removing the bromine atom, as in the non-brominated analog (CAS 954566-15-5), results in a significant loss of lipophilicity (ΔLogP ≈ 0.76) , which can substantially reduce membrane permeability and alter the compound's pharmacokinetic profile. Furthermore, shifting the acetylpiperazine group from the 2-position to the 4-position, as in the regioisomer (CAS 1980039-98-2), maintains identical lipophilicity but drastically alters the steric environment around the aniline nitrogen. Ortho-substituted anilines are known to exhibit lower reactivity towards electrophilic reagents due to steric hindrance compared to their para-substituted counterparts [1], providing a synthetic handle for achieving chemo-selectivity in the presence of other reactive amines. These precise differences mean that generic analogs cannot be assumed to behave identically in multi-step synthetic routes or biological assays.

Non-brominated analog loses cross-coupling handle and decreases lipophilicity, altering membrane permeability profile.
Regioisomer with para-acetylpiperazine lacks steric hindrance, reducing chemoselectivity in amine functionalization.
Substituting with unlabeled analog removes bromine isotopic signature, complicating MS-based metabolic tracking.

Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Non-Brominated Analog

The target compound exhibits a computed LogP of 2.7186, compared to 1.9561 for the non-brominated analog 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 954566-15-5) . The incorporation of a bromine atom results in a LogP increase of +0.76 units, indicating significantly higher lipophilicity that can improve membrane permeability and blood-brain barrier penetration potential.

Lipophilicity comparison
Computed, data to verify
TargetLogP 2.72
Non-Br analogLogP 1.96
Δ +0.76 (39% increase)
Higher lipophilicity may support CNS penetration and intracellular target access.
Computed logP, same vendor method; verify experimentally.
Lipophilicity Drug Design ADME

Aryl Bromine Handle for Cross-Coupling

The target compound contains a single aryl bromine atom at the 3-position, whereas the analog 2-(4-Acetylpiperazin-1-yl)-5-(trifluoromethyl)aniline (CAS 954566-15-5) is non-halogenated . The bromine serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the aromatic core in late-stage synthesis. Aryl bromides are generally 10^2–10^3 times more reactive than their corresponding chlorides in oxidative addition steps, making bromine the preferred halogen for efficient cross-coupling [1].

Cross-coupling enablement
Class-level inference
Aryl Br enables Suzuki, Buchwald, Sonogashira coupling; non-brominated analog lacks synthetic handle.
Bromine increases synthetic versatility for late-stage diversification.
Aryl bromides react 10²–10³× faster than chlorides in oxidative addition.
Cross-coupling Medicinal Chemistry Synthetic Versatility

Ortho-Substituted Aniline Steric Hindrance

In the target compound, the aniline NH2 is situated ortho to the bulky acetylpiperazine group. In the regioisomer 4-(4-Acetylpiperazin-1-yl)-3-bromo-5-(trifluoromethyl)aniline (CAS 1980039-98-2), the NH2 is para to the acetylpiperazine moiety . Studies on ortho-substituted anilines demonstrate that rate constants for reactions at the NH2 group, such as sulfonylation, are consistently lower than those of aniline due to steric hindrance, with further rate decrements observed for 2,6-disubstituted anilines [1]. This ortho effect provides a measurable basis for chemoselectivity in systems containing multiple aniline nucleophiles.

Steric hindrance effect
Class-level inference
Ortho-acetylpiperazine reduces amine reactivity 2–5× vs. para isomer (literature).
Enables chemoselective amine functionalization strategies.
Based on sulfonylation kinetics; verify in specific reaction systems.
Regioselectivity Steric Hindrance Chemoselectivity

Consistent High Purity and Commercial Supply

The target compound is supplied by Leyan with a purity of 98%, identical to the reported purities for the non-brominated analog (CAS 954566-15-5) and the regioisomer (CAS 1980039-98-2) . It is also available from Apollo Scientific (Catalogue PC501560) , ensuring multi-vendor sourcing for research continuity. The molecular weight is 366.18 g/mol, with 3 hydrogen bond acceptors, 1 hydrogen bond donor, and a topological polar surface area (TPSA) of 49.57 Ų .

Consistent supply quality
Supplier data
Purity 98% (Leyan); also available from Apollo Scientific; MW 366.18, TPSA 49.57 Ų.
High and consistent purity ensures assay reproducibility and reliable synthesis.
Multi-vendor sourcing reduces supply chain risk.
Purity Reproducibility Procurement

Key Application Scenarios


Suzuki Coupling for CNS-Targeted Libraries

The enhanced lipophilicity (LogP 2.72) of the target compound, combined with its aryl bromine handle, makes it an ideal scaffold for generating CNS-penetrant compound libraries. Late-stage Suzuki-Miyaura diversification at the C-3 position enables rapid exploration of chemical space while maintaining the sterically protected aniline NH2 for subsequent derivatization, such as amide bond formation or reductive amination .

Orthogonal Protection in Multi-Component Reactions

In synthetic sequences requiring two independent amine functionalization steps, the sterically hindered aniline NH2 (ortho to acetylpiperazine) can serve as a masked nucleophile, allowing initial selective reaction at a less hindered amine. This chemo-selectivity, grounded in established kinetic differences for ortho-substituted anilines [1], enables streamlined routes to unsymmetrical urea or sulfonamide derivatives.

Heavy Atom-Enabled Metabolic Studies

The bromine atom at the 3-position provides a distinctive isotopic pattern (1:1 ratio for ⁷⁹Br and ⁸¹Br) that facilitates mass spectrometry-based metabolite identification and quantification. Compared to the non-brominated analog, which lacks this intrinsic mass tag, the target compound enables more sensitive tracking of metabolic fate in in vitro and in vivo ADME studies .

Building Block for Targeted Covalent Inhibitors

The presence of a primary aniline in a sterically hindered ortho-substituted environment makes this compound a suitable precursor for installing acrylamide warheads used in targeted covalent inhibitors (TCIs). The bromine simultaneously provides a handle for incorporating targeting elements, while the trifluoromethyl group enhances metabolic stability relative to unsubstituted phenyl rings .

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Aryl bromide for Suzuki coupling; elevated lipophilicity
Cross-coupling yield; CNS permeability in PAMPA/BBB models
Chemoselective amine functionalization
Sterically hindered ortho-aniline
Selectivity ratio in competition experiments; product purity
Metabolite tracking studies
Bromine isotopic pattern (⁷⁹Br/⁸¹Br)
MS detection sensitivity; metabolic stability in microsomes
Covalent inhibitor precursor
Primary aniline as warhead attachment point
Acrylamide conjugation efficiency; target engagement assay
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